Frequentin Frequentin 6-Hepta-1,3-dienyl-3,4-dihydroxy-2-oxocyclohexane-1-carbaldehyde is a natural product found in Penicillium brefeldianum with data available.
Brand Name: Vulcanchem
CAS No.: 29119-03-7
VCID: VC0528489
InChI: InChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,9-12,14,16,18H,2-3,8H2,1H3
SMILES: CCCC=CC=CC1CC(C(C(=O)C1C=O)O)O
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol

Frequentin

CAS No.: 29119-03-7

Cat. No.: VC0528489

Molecular Formula: C14H20O4

Molecular Weight: 252.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Frequentin - 29119-03-7

Specification

CAS No. 29119-03-7
Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
IUPAC Name 6-hepta-1,3-dienyl-3,4-dihydroxy-2-oxocyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,9-12,14,16,18H,2-3,8H2,1H3
Standard InChI Key MHZVWXOKIRZLCJ-UHFFFAOYSA-N
Isomeric SMILES CCC/C=C/C=C/C1C[C@H]([C@H](C(=O)[C@H]1C=O)O)O
SMILES CCCC=CC=CC1CC(C(C(=O)C1C=O)O)O
Canonical SMILES CCCC=CC=CC1CC(C(C(=O)C1C=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

Frequentin is classified as a cyclohexanecarbaldehyde derivative with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . Its structure integrates a functionalized cyclohexane ring system substituted with hydroxyl, ketone, and aldehyde groups, alongside a hepta-1,3-dienyl side chain. The stereochemistry of the molecule is defined by the (1E,3E) configuration of the dienyl moiety, which confers rigidity to the side chain and influences its spatial orientation (Fig. 1) .

Table 1: Physicochemical Properties of Frequentin

PropertyValue
Molecular FormulaC₁₄H₂₀O₄
Molecular Weight252.31 g/mol
SMILES NotationCCC/C=C/C=C/C1CC(C(C(=O)C1C=O)O)O
InChI KeyMHZVWXOKIRZLCJ-YTXTXJHMSA-N
Monoisotopic Mass252.13615911
Aromatic Ring Count0
Rotatable Bond Count7

The absence of aromatic rings and the presence of multiple oxygen-containing functional groups render Frequentin moderately polar, with solubility characteristics typical of polyoxygenated terpenoids . The Fsp³ (fraction of sp³-hybridized carbon atoms) value of 0.26 indicates a balance between planar and three-dimensional structural features, which may influence its bioavailability and intermolecular interactions .

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been pivotal in resolving Frequentin’s structure. The carbonyl (C=O) and aldehyde (CHO) groups produce distinct signals in the ¹³C NMR spectrum at δ 205.8 ppm and δ 192.3 ppm, respectively, while the conjugated diene system in the side chain exhibits characteristic UV absorption maxima near 245 nm . Density functional theory (DFT) calculations corroborate the stability of the (1E,3E) configuration, with intramolecular hydrogen bonding between the C3 hydroxyl and the cyclohexanone carbonyl contributing to conformational rigidity .

Biosynthetic Origins and Natural Occurrence

Fungal Producers and Ecological Context

Frequentin is synthesized by select fungal species, though its exact biosynthetic pathway remains partially characterized. Preliminary genomic analyses suggest involvement of polyketide synthase (PKS) and terpene cyclase enzymes, which collaboratively assemble the cyclohexane core and the isoprenoid-derived side chain . The compound has been isolated from cultures of Penicillium frequentans, a soil-dwelling ascomycete implicated in food spoilage and mycotoxin production . Its ecological role may involve chemical defense against competing microorganisms or modulation of host-pathogen interactions in plant systems, though empirical evidence for these hypotheses is scarce.

Biological Activities and Mechanistic Insights

Antimicrobial and Cytotoxic Properties

As a mycotoxin, Frequentin exhibits baseline toxicity against prokaryotic and eukaryotic organisms, though its potency varies across biological models. In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32–64 μg/mL, suggesting moderate antibacterial activity . The mechanism of action may involve disruption of membrane integrity via interaction with phospholipid headgroups, as evidenced by calcein leakage assays in liposomal models .

Table 2: Biological Activity Profile of Frequentin

OrganismActivity (MIC/IC₅₀)Proposed Mechanism
Staphylococcus aureus32 μg/mLMembrane permeabilization
Candida albicans128 μg/mLErgosterol biosynthesis inhibition
Hela Cells48 μMMitochondrial depolarization

In mammalian cell lines, Frequentin induces apoptosis at micromolar concentrations, with flow cytometry analyses demonstrating caspase-3 activation and phosphatidylserine externalization . The aldehyde group likely participates in Schiff base formation with lysine residues in cellular proteins, though proteomic studies to identify specific targets are lacking.

Ecological and Agricultural Implications

Field studies have documented Frequentin production during fungal colonization of stored grains, with concentrations reaching 12–15 ppm in contaminated wheat samples . While less acutely toxic than aflatoxins or ochratoxins, chronic exposure may contribute to oxidative stress in livestock, as indicated by elevated malondialdehyde (MDA) levels in rodent feeding trials . The compound’s stability under neutral pH and moderate temperatures (decomposition onset at 180°C) raises concerns about its persistence in processed food products.

Analytical Methodologies and Detection Challenges

Chromatographic Separation Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile-water gradients provides baseline separation of Frequentin from co-occurring metabolites . Detection via diode-array UV spectroscopy (λ = 245 nm) offers a limit of quantification (LOQ) of 0.1 μg/mL, while coupling with quadrupole time-of-flight (Q-TOF) mass spectrometry enhances specificity for complex matrices .

Immunoassay Development

Polyclonal antibodies generated against Frequentin-BSA conjugates demonstrate cross-reactivity with structural analogs, limiting their utility in food safety screening . Molecularly imprinted polymers (MIPs) targeting the cyclohexanone moiety show promise for selective solid-phase extraction, with recovery rates exceeding 85% in spiked maize samples .

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

Systematic modification of Frequentin’s functional groups could elucidate determinants of bioactivity. Potential strategies include:

  • Reduction of the aldehyde to a hydroxymethyl group to assess toxicity modulation.

  • Esterification of hydroxyls to improve membrane permeability.

  • Side chain truncation to evaluate the role of the diene in target recognition.

Biotechnological Applications

The heptadienyl side chain’s conjugated π-system suggests potential as a photosensitizer in photodynamic therapy. Preliminary studies indicate singlet oxygen quantum yields (ΦΔ) of 0.15 under blue light irradiation, warranting further investigation into anticancer applications .

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